molecular formula C16H24N2O8 B12473861 Diethyl 2,2'-[(2,3-dioxooctahydroquinoxaline-1,4-diyl)bis(oxy)]diacetate

Diethyl 2,2'-[(2,3-dioxooctahydroquinoxaline-1,4-diyl)bis(oxy)]diacetate

Cat. No.: B12473861
M. Wt: 372.37 g/mol
InChI Key: PCHPUXDAARVCEN-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE is a complex organic compound with a unique structure that includes an ethoxy group, an oxoethoxy group, and a hexahydroquinoxalinyl moiety

Preparation Methods

The synthesis of ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the hexahydroquinoxaline core, followed by the introduction of the ethoxy and oxoethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester linkage and formation of corresponding acids and alcohols.

Scientific Research Applications

ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H24N2O8

Molecular Weight

372.37 g/mol

IUPAC Name

ethyl 2-[[4-(2-ethoxy-2-oxoethoxy)-2,3-dioxo-4a,5,6,7,8,8a-hexahydroquinoxalin-1-yl]oxy]acetate

InChI

InChI=1S/C16H24N2O8/c1-3-23-13(19)9-25-17-11-7-5-6-8-12(11)18(16(22)15(17)21)26-10-14(20)24-4-2/h11-12H,3-10H2,1-2H3

InChI Key

PCHPUXDAARVCEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CON1C2CCCCC2N(C(=O)C1=O)OCC(=O)OCC

Origin of Product

United States

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